Home > Products > Screening Compounds P61316 > S1PR1 modulator 1
S1PR1 modulator 1 -

S1PR1 modulator 1

Catalog Number: EVT-3163251
CAS Number:
Molecular Formula: C23H24N2O3S
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAY10739 is a soft-drug agonist of the sphingosine-1-phosphate receptor 1 (S1P1; IC50 = 25.12 nM in a β-arrestin recruitment assay) that was designed to prevent systemic effects following topical application. It is selective for S1P1 over S1P2, S1P3, and S1P4 (IC50s = 1,000, >10,000, >10,000 nM, respectively, in a β-arrestin recruitment assay). In human S9 skin subcellular fractions, an ester group that protects an unstable phenol group is cleaved to release the active soft drug. The active soft drug and its nonenzymatically formed isomers are rapidly metabolized in isolated human hepatocytes.

Fingolimod (FTY720)

  • Compound Description: Fingolimod, also known as FTY720, is an immunomodulatory drug approved for treating multiple sclerosis. It acts as a prodrug, undergoing phosphorylation in vivo to become a potent agonist of S1PR1, as well as S1PR3, S1PR4, and S1PR5. []

Ozanimod (RPC1063)

  • Compound Description: Ozanimod is an orally available, selective modulator of S1PR1 and S1PR5. It demonstrates therapeutic potential in treating relapsing multiple sclerosis and ulcerative colitis by reducing inflammation and alleviating disease activity. [, ]

RP-101075

  • Compound Description: RP-101075 is the active metabolite of ozanimod, exhibiting a similar specificity profile for S1PR1 and S1PR5. It demonstrates efficacy in preclinical models of systemic lupus erythematosus, reducing proteinuria, kidney disease, and the expression of fibrotic and immune-related genes. []
  • Compound Description: Etrasimod is a novel S1P receptor modulator, designed to selectively target S1PR1 while minimizing activity at S1PR2. []

Siponimod

  • Compound Description: Siponimod is a specific modulator of S1PR1 and S1PR5 used as an immunosuppressant for managing secondary progressive multiple sclerosis. It exhibits neuroprotective properties, reducing retinal and brain degeneration in experimental glaucoma models. [, ]

SEW2871

  • Compound Description: SEW2871 is an S1PR1 agonist that has shown promise in improving skin flap survival. It functions by activating S1PR1 downstream signaling pathways, including HSP27, ERK, and Akt. []

Sphingosine-1-phosphate (S1P)

  • Compound Description: S1P is a naturally occurring bioactive sphingolipid that acts as a ligand for S1PR1. It plays a crucial role in various physiological processes, including cell survival, proliferation, migration, and angiogenesis. [, ]
  • Compound Description: ACT-209905 is a putative S1PR1 modulator investigated for its effects on glioblastoma cell growth and migration. It demonstrates inhibitory effects on these processes, suggesting its potential as an anti-tumor agent. []
Overview

Sphingosine 1-phosphate receptor 1 modulator 1 is a compound that has garnered attention in the field of pharmacology due to its potential therapeutic applications, particularly in the modulation of immune responses and treatment of inflammatory diseases. This compound interacts specifically with sphingosine 1-phosphate receptors, which are integral to various physiological processes, including lymphocyte trafficking and immune cell regulation.

Source

The synthesis and evaluation of sphingosine 1-phosphate receptor 1 modulator 1 are detailed in several studies, which explore its efficacy as an agonist or antagonist in various biological contexts. The primary source of information includes research articles that describe the synthesis of derivatives and their biological evaluations, focusing on their interaction with sphingosine 1-phosphate receptors.

Classification

Sphingosine 1-phosphate receptor 1 modulator 1 is classified as a small molecule drug that acts on G protein-coupled receptors. It is part of a broader class of sphingosine 1-phosphate receptor modulators, which are being investigated for their roles in treating conditions such as multiple sclerosis and other immune-mediated diseases.

Synthesis Analysis

Methods

The synthesis of sphingosine 1-phosphate receptor 1 modulator 1 typically involves multiple steps, including the design of novel compounds based on existing sphingosine analogs. Techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly used to purify and characterize the synthesized compounds.

Technical Details:

  • Starting Materials: The synthesis often begins with sphingosine or its derivatives.
  • Reagents: Common reagents include various coupling agents and protective groups to facilitate selective reactions.
  • Purification: After synthesis, compounds are purified using chromatographic methods to achieve high purity levels necessary for biological evaluation.
Molecular Structure Analysis

Structure

The molecular structure of sphingosine 1-phosphate receptor 1 modulator 1 is characterized by a sphingoid backbone with specific substitutions that enhance its binding affinity to the receptor. The structure typically includes:

  • A hydrophobic tail that interacts with the receptor's binding pocket.
  • A polar head group that facilitates interaction with the aqueous environment.

Data:

  • Molecular weight: Approximately 300-400 g/mol (varies based on specific derivatives).
  • Chemical formula: Dependent on the specific modifications made during synthesis.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing sphingosine 1-phosphate receptor 1 modulator 1 include:

  • Amide Coupling Reactions: Used to attach polar head groups to the sphingoid backbone.
  • Reduction Reactions: To modify functional groups for improved solubility and binding properties.

Technical Details:

  • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
  • Analytical techniques like mass spectrometry are employed to confirm the structure of synthesized compounds.
Mechanism of Action

Process

Sphingosine 1-phosphate receptor 1 modulator 1 exerts its effects by binding to the sphingosine 1-phosphate receptor, leading to either activation or inhibition of downstream signaling pathways. The mechanism involves:

  • Agonistic Activity: When acting as an agonist, it promotes receptor internalization, leading to decreased lymphocyte egress from lymph nodes.
  • Antagonistic Activity: As an antagonist, it blocks receptor activation, preventing lymphocyte trafficking to sites of inflammation.

Data:

  • In vitro studies show significant changes in lymphocyte behavior upon treatment with this modulator, highlighting its potential in managing autoimmune conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in organic solvents; solubility in water varies based on the specific compound modifications.
  • Stability: Stability can be influenced by pH and temperature; proper storage conditions are essential for maintaining compound integrity.

Chemical Properties

  • Reactivity: The presence of functional groups can dictate reactivity with biological targets.
  • Binding Affinity: High binding affinity for sphingosine 1-phosphate receptors is crucial for its effectiveness as a modulator.

Relevant Data:

  • Binding affinities (IC50 values) typically range from nanomolar to micromolar concentrations depending on the specific derivative being evaluated .
Applications

Scientific Uses

Sphingosine 1-phosphate receptor 1 modulator 1 has several potential applications in scientific research:

  • Therapeutic Development: Investigated for use in treating multiple sclerosis and other inflammatory diseases by modulating immune responses.
  • Biological Research: Used as a tool to study sphingosine signaling pathways and their roles in cell migration and immune function.
Biochemical and Molecular Mechanisms of S1PR1 Modulation

S1PR1 Signaling Pathways in Immune System Regulation

Sphingosine-1-phosphate receptor 1 (S1PR1) is a G-protein-coupled receptor (GPCR) ubiquitously expressed in immune, vascular, and central nervous systems. Its activation by endogenous S1P or synthetic modulators triggers coupling with Gαi proteins, initiating downstream signaling cascades critical for immune homeostasis [1] [6]. Key pathways include:

  • PI3K/Akt and MAPK/ERK: These pathways regulate cell survival, proliferation, and cytokine production. S1PR1 agonism inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-12) while promoting anti-inflammatory IL-10 in dendritic cells, biasing immune responses toward Th2 over Th1/Th17 polarization [1] [5].
  • RAC GTPase and Rho-ROCK: Mediate cytoskeletal remodeling and cellular migration. In lymphocytes, this facilitates chemotaxis toward S1P gradients [2] [6].
  • Adenylyl Cyclase (AC) Inhibition: Reduces intracellular cAMP, modulating T-cell receptor signaling and activation thresholds [6] [9].

S1PR1 also preserves endothelial barrier integrity by strengthening adherens junctions via VE-cadherin assembly, curtailing inflammatory cell infiltration [2] [6]. Table 1 summarizes key signaling effectors.

Table 1: S1PR1-Activated Downstream Signaling Pathways

Effector PathwayBiological FunctionImmune Cell Impact
PI3K/AktCell survival, metabolic regulationInhibits DC maturation; reduces IL-12/IL-23
RAC-CDC42Actin polymerization, migrationPromotes lymphocyte chemotaxis
MAPK/ERKProliferation, differentiationAttenuates Th17 differentiation
Rho-ROCKStress fiber formation, motilityFacilitates trans-endothelial migration
AC/cAMP inhibitionModulates TCR signalingSuppresses T-cell activation

Ligand-Receptor Interaction Dynamics of S1PR1 Modulator 1

S1PR1 modulators exhibit unique binding kinetics that dictate functional outcomes. Structural studies (e.g., cryo-EM of S1PR1 bound to siponimod) reveal:

  • Binding Pocket Specificity: Modulators occupy an amphipathic pocket formed by transmembrane helices (TM3, TM5, TM7), stabilized by hydrophobic interactions with residues like F2656.44 and W2696.48 [3]. Biased agonists (e.g., siponimod) form hydrogen bonds with E1213.29 and R2927.34, conferring S1PR1 subtype selectivity over S1PR3/S1PR5 [3] [8].
  • Conformational Changes: Ligand binding triggers inward displacement of TM7 and flipping of W2696.48, activating the receptor. Sustained occupancy (e.g., by fingolimod-phosphate) stabilizes an active-state conformation favoring β-arrestin recruitment [3] [10].
  • Subtype Selectivity Mechanisms: Modulator 1’s small molecular volume avoids steric clashes with S1PR3-specific residues (e.g., L2766.55), reducing off-target effects [3] [9].

Table 2 compares structural features of selective vs. non-selective modulators.

Table 2: Structural Determinants of S1PR1 Modulator Selectivity

ModulatorKey Receptor InteractionsS1PR Subtype Selectivity
Fingolimod-PSalt bridge: R2927.34; π-stacking: F2656.44Low (S1PR1/3/4/5)
Siponimod (BAF312)H-bond: E1213.29; hydrophobic: F2656.44High (S1PR1/5)
Ozanimod (RPC1063)Halogen bond: Y2917.33; H-bond: R2927.34High (S1PR1/5)
CeralifimodVan der Waals: V1023.26; H-bond: E1213.29Moderate (S1PR1/4/5)

Functional Antagonism vs. Agonism: Mechanistic Differentiation

S1PR1 modulators act as functional antagonists despite initial receptor agonism:

  • Agonist Phase: Modulators activate S1PR1-Gαi signaling, mimicking S1P-induced receptor internalization. This depletes surface S1PR1, rendering lymphocytes unresponsive to endogenous S1P chemotactic gradients [4] [10].
  • Antagonist Phase: Prolonged occupancy induces β-arrestin-dependent receptor ubiquitination and lysosomal degradation. This "functional antagonism" prevents S1PR1 recycling, unlike transient competitive antagonists (e.g., W146) [3] [4].
  • Biased Agonism: Modulator 1 exhibits β-arrestin bias due to interactions between PIF (Phe2947.49) and NPxxY (Asn3077.49) motifs. This stabilizes active-state conformations with enhanced β-arrestin coupling vs. G-protein signaling [3]. In EAE models, daily dosing of CYM-5442 (S1PR1-selective) downregulates neuronal/astrocytic S1PR1 and reduces IL-17A, despite cyclical lymphopenia reversal [10].

Table 3 contrasts molecular events in functional antagonism vs. direct antagonism.

Table 3: Mechanisms of Functional vs. Direct S1PR1 Antagonism

Molecular EventFunctional Antagonist (e.g., Fingolimod-P)Direct Antagonist (e.g., W146)
Initial Receptor BindingAgonism (Gαi activation)Competitive inhibition
Surface Receptor FateSustained internalization & degradationTransient blockade
β-Arrestin RecruitmentHigh (induces ubiquitination)Minimal
Lymphocyte Egress BlockLong-lasting (24–72 hrs)Short-lived (<12 hrs)
Cytokine ModulationReduces IL-17A, IFN-γLimited effect

Impact on Lymphocyte Trafficking and Lymphopenia Induction

S1PR1 modulators disrupt lymphocyte trafficking by altering S1P gradients:

  • Physiological Egress: Naïve T-cells egress lymph nodes (LNs) by following S1P gradients (low in tissues → high in lymph/blood). This requires surface S1PR1 to detect S1P [1] [5].
  • Modulator-Induced Sequestration: Agonists internalize S1PR1, desensitizing lymphocytes to S1P. This traps CCR7+ naïve T-cells and central memory T-cells (Tcm) in LNs, preventing entry into circulation [4] [6].
  • Lymphocyte Subset Heterogeneity: Effector memory T-cells (Tem) and regulatory T-cells (Tregs) express lower S1PR1 and are less affected. This permits selective Tem circulation while retaining pathogenic Tcm [5] [10]. In IBD models, modulators reduce gut-homing α4β7+ T-cells by 70%, curtailing intestinal inflammation [1].
  • Reversibility: Lymphopenia reverses within 24 hrs after short-acting modulators (e.g., ponesimod) due to rapid S1PR1 re-expression. Sustained modulators (e.g., fingolimod) prolong lymphopenia >72 hrs [8] [10].

Table 4 summarizes differential effects on lymphocyte subsets.

Table 4: S1PR1 Modulator Effects on Lymphocyte Subsets

Lymphocyte SubsetS1PR1 ExpressionEgress InhibitionFunctional Consequence
Naïve T-cellsHighStrong (90–95%)Reduced peripheral priming
T central memory (Tcm)HighStrong (85–90%)Limits autoimmunity
T effector memory (Tem)LowWeak (20–30%)Preserves infection control
Regulatory T-cells (Tregs)ModeratePartial (40–50%)Maintains immune tolerance
B-cellsVariableModerate (60–70%)Reduces antibody production

Properties

Product Name

S1PR1 modulator 1

IUPAC Name

[2-methyl-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-propylimino-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C23H24N2O3S/c1-5-12-24-23-25(19-9-7-6-8-15(19)2)22(27)21(29-23)14-18-10-11-20(16(3)13-18)28-17(4)26/h6-11,13-14H,5,12H2,1-4H3/b21-14-,24-23?

InChI Key

KZNIDEPMBGHFQK-AWAAXKIWSA-N

SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)C)S1)C3=CC=CC=C3C

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)C)S1)C3=CC=CC=C3C

Isomeric SMILES

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)C)/S1)C3=CC=CC=C3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.